5'-Bromo-2'-chloro-4'-iodoacetophenone
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Overview
Description
5’-Bromo-2’-chloro-4’-iodoacetophenone: is an organic compound with the molecular formula C8H5BrClIO . It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-chloro-4’-iodoacetophenone typically involves multi-step reactions starting from acetophenone. The process includes halogenation reactions where bromine, chlorine, and iodine are introduced into the benzene ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of 5’-Bromo-2’-chloro-4’-iodoacetophenone involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5’-Bromo-2’-chloro-4’-iodoacetophenone can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbonyl group or the halogen atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetophenones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5’-Bromo-2’-chloro-4’-iodoacetophenone is used as an intermediate in the synthesis of complex organic molecules. Its unique halogenation pattern makes it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a valuable compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-chloro-4’-iodoacetophenone involves its ability to undergo various chemical reactions due to the presence of multiple halogen atoms. These halogens can participate in electrophilic aromatic substitution, nucleophilic substitution, and other reactions, allowing the compound to interact with different molecular targets and pathways.
Comparison with Similar Compounds
4’-Bromo-2’-chloroacetophenone: Similar structure but lacks the iodine atom.
2’-Bromo-4’-iodoacetophenone: Similar structure but lacks the chlorine atom.
4’-Chloro-2’-iodoacetophenone: Similar structure but lacks the bromine atom.
Uniqueness: 5’-Bromo-2’-chloro-4’-iodoacetophenone is unique due to the presence of all three halogen atoms (bromine, chlorine, and iodine) on the benzene ring. This unique halogenation pattern provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(5-bromo-2-chloro-4-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIVDPOEUJLBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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